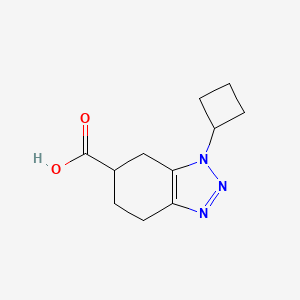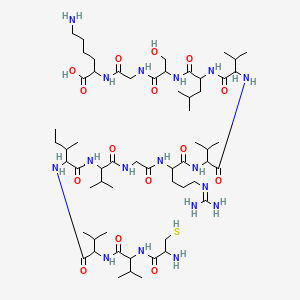
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile: is a chemical compound with the molecular formula C8Cl3FN2. It is known for its unique structure, which includes three chlorine atoms, one fluorine atom, and two nitrile groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 4,5,6-trichlorobenzene-1,3-dicarbonitrile with a fluorinating agent under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but with different substituents.
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another chlorinated and fluorinated benzene derivative
Uniqueness
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile is unique due to its specific arrangement of chlorine, fluorine, and nitrile groups. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8Cl3FN2 |
|---|---|
Molecular Weight |
249.5 g/mol |
IUPAC Name |
4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl3FN2/c9-5-3(1-13)8(12)4(2-14)6(10)7(5)11 |
InChI Key |
TVWLHONALBNZHU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)




![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)






